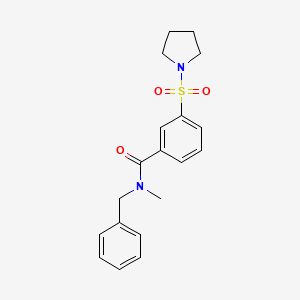
N,N'-bis(3-fluoro-4-methylphenyl)hexanediamide
Vue d'ensemble
Description
N,N'-bis(3-fluoro-4-methylphenyl)hexanediamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFA is a fluorescent molecule that can be used to study intracellular transport and membrane trafficking in cells. In
Mécanisme D'action
N,N'-bis(3-fluoro-4-methylphenyl)hexanediamide works by inhibiting the function of ARF1, which is a small GTPase that is involved in the regulation of vesicular trafficking. ARF1 is responsible for the formation of vesicles that transport molecules between different compartments within cells. This compound binds to ARF1 and prevents it from interacting with its downstream effectors, leading to the disruption of vesicle formation and trafficking.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cells. In particular, this compound can disrupt the Golgi apparatus, which is a critical organelle involved in the processing and sorting of proteins. By disrupting the Golgi, this compound can lead to the accumulation of proteins in the endoplasmic reticulum and the inhibition of protein secretion. Additionally, this compound has been shown to induce apoptosis in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(3-fluoro-4-methylphenyl)hexanediamide has several advantages as a research tool. It is a highly specific probe that can be used to study the function of ARF1 in intracellular transport. This compound is also a fluorescent molecule, which allows researchers to visualize its localization within cells. However, there are also limitations to the use of this compound in lab experiments. This compound is toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N,N'-bis(3-fluoro-4-methylphenyl)hexanediamide in scientific research. One area of interest is the development of new probes based on the structure of this compound that can selectively target other proteins involved in intracellular transport. Additionally, researchers are exploring the use of this compound in the development of new therapies for diseases such as cancer, where intracellular trafficking plays a critical role in tumor growth and metastasis. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on cellular signaling pathways, which could lead to new insights into the regulation of intracellular transport and protein processing.
Applications De Recherche Scientifique
N,N'-bis(3-fluoro-4-methylphenyl)hexanediamide has been widely used in scientific research as a fluorescent probe to study intracellular transport and membrane trafficking. This compound specifically binds to a protein called ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of vesicular trafficking in cells. By binding to ARF1, this compound can disrupt the normal trafficking of molecules within cells, allowing researchers to study the mechanisms of intracellular transport.
Propriétés
IUPAC Name |
N,N'-bis(3-fluoro-4-methylphenyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c1-13-7-9-15(11-17(13)21)23-19(25)5-3-4-6-20(26)24-16-10-8-14(2)18(22)12-16/h7-12H,3-6H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJDNFIXPBCYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol](/img/structure/B4709452.png)
![2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709459.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4709472.png)

![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4709490.png)

![2-methoxyethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4709504.png)

![N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4709528.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4709539.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4709551.png)


![N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide](/img/structure/B4709575.png)